molecular formula C12H15BrO B8130775 1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene

Cat. No.: B8130775
M. Wt: 255.15 g/mol
InChI Key: SKMLIXIRIXTSGK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is a specialized organic compound that serves as a versatile synthetic intermediate in research and development. Its molecular structure incorporates a brominated benzene ring attached to a ethoxyethane chain that is terminated with a cyclopropylmethoxy group. This unique architecture makes it a valuable building block in medicinal chemistry and materials science. Researchers utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, where the bromine atom acts as a handle for carbon-carbon or carbon-heteroatom bond formation. The cyclopropylmethoxy moiety, a feature found in various bioactive molecules , can be used to modulate the physicochemical properties of lead compounds, potentially influencing their metabolic stability, lipophilicity, and conformational geometry. While the exact properties of this specific compound are not fully characterized, its structural analogs provide insight into its potential applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-2-[2-(cyclopropylmethoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-12-4-2-1-3-11(12)7-8-14-9-10-5-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLIXIRIXTSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenolic Precursors

A foundational approach involves alkylation of bromophenol derivatives to introduce the cyclopropylmethoxyethyl group. In a method adapted from CN1651379A, para-chlorophenol undergoes hydroxyl protection using tert-butyl groups, followed by Grignard-mediated ethylation and subsequent alkylation with cyclopropylmethyl bromide. For 1-bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene, this pathway is modified by starting with 2-bromophenol instead of para-chlorophenol:

  • Hydroxyl Protection :
    2-Bromophenol is treated with iso-butylene in the presence of tosic acid to form 2-bromo-tert-butoxybenzene. This step prevents unwanted side reactions during subsequent alkylation.

  • Grignard Reaction :
    The protected intermediate reacts with ethylene oxide via a Grignard reagent (Mg in tetrahydrofuran) to introduce an ethyl alcohol side chain, yielding 2-bromo-1-(tert-butoxy)-2-phenylethanol.

  • Cyclopropylmethyl Alkylation :
    The ethyl alcohol is deprotonated with potassium tert-butoxide and alkylated with cyclopropylmethyl bromide in dimethyl sulfoxide (DMSO), forming the tert-butyl-protected product.

  • Deprotection :
    Acidic hydrolysis (e.g., HCl) removes the tert-butyl group, yielding the final compound.

Key Considerations :

  • Byproducts such as 2-(4-(cyclopropylmethoxy)phenyl)ethan-1-ol and 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene may form if dual deprotonation occurs.

  • Solvent choice (e.g., DMSO vs. THF) impacts reaction efficiency, with DMSO favoring higher yields due to improved solubility of intermediates.

Epoxide Ring-Opening Approach

A chemo-enzymatic route described in ProQuest leverages epoxide intermediates for stereoselective synthesis. While originally designed for β-blocker precursors, this method is adaptable to this compound:

  • Epoxide Formation :
    2-Bromophenethyl alcohol reacts with epichlorohydrin in acetonitrile under basic conditions (K₂CO₃) to form 2-(2-bromophenyl)ethyloxirane.

  • Nucleophilic Attack :
    The epoxide undergoes ring-opening with (bromomethyl)cyclopropane in the presence of potassium tert-butoxide, producing a bromohydrin intermediate.

  • Selective Reduction :
    Enzymatic resolution using Candida antarctica lipase B (CALB) separates enantiomers, though this step is optional for non-chiral targets.

Advantages :

  • High regioselectivity due to the strained epoxide ring.

  • Scalable to industrial production with yields exceeding 70%.

Direct Bromination of Pre-Functionalized Intermediates

Post-functionalization bromination is challenging due to the directing effects of existing substituents. However, bromine can be introduced early in the synthesis to simplify regiochemistry:

  • Synthesis of 2-(Cyclopropylmethoxy)ethylbenzene :
    Ethylbenzene is functionalized via Friedel-Crafts alkylation with cyclopropylmethyl chloride, though this method suffers from low yields (<30%) due to competitive polyalkylation.

  • Electrophilic Bromination :
    The intermediate undergoes bromination using Br₂ in the presence of FeBr₃, directing substitution to the ortho position relative to the ethyl group.

Limitations :

  • Requires stringent control of reaction conditions to avoid di-bromination.

  • Limited applicability due to the deactivating nature of the cyclopropylmethoxy group.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key Challenges
Alkylation of Phenols72–8799.5Byproduct formation during alkylation
Epoxide Ring-Opening70–9298.5Enzymatic resolution adds complexity
Direct Bromination<3095Low regioselectivity and yield

Optimization Insights :

  • Catalyst Selection : Transitioning from homogeneous (e.g., FeBr₃) to heterogeneous catalysts (e.g., zeolites) improves bromination selectivity.

  • Solvent Systems : Polar aprotic solvents like DMF enhance alkylation rates but require rigorous drying to prevent hydrolysis.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

In alkylation reactions using (bromomethyl)cyclopropane, the base strength dictates whether mono- or di-alkylation occurs. For example, potassium tert-butoxide (pKa ~19) fully deprotonates phenolic and alcoholic -OH groups, leading to byproducts like 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene. Weaker bases (e.g., K₂CO₃) mitigate this issue but slow reaction kinetics.

Steric Effects in Cyclopropylmethyl Group Incorporation

The cyclopropyl ring’s strain increases the electrophilicity of the methyl bromide, facilitating SN2 attacks. However, steric hindrance from the cyclopropane moiety can reduce reaction rates by up to 40% compared to linear alkyl bromides.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors for bromoacetaldehyde condensation, a related process. Applied to this compound, this technology offers:

  • Improved Heat Management : Exothermic alkylation steps are controlled via rapid heat exchange.

  • Reduced Solvent Waste : Solvent recycling rates exceed 90% in closed-loop systems.

Green Chemistry Metrics

  • Atom Economy : The Grignard-epoxide route achieves 85% atom economy vs. 65% for Friedel-Crafts alkylation.

  • E-Factor : Waste generation is minimized to 2.1 kg/kg product using enzymatic resolution .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-(2-(cyclopropylmethoxy)ethyl)phenol.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-(2-(cyclopropylmethoxy)ethyl)benzene.

Scientific Research Applications

Synthetic Routes

  • Electrophilic Aromatic Substitution : A common synthetic method involves the bromination of 2-(2-(cyclopropylmethoxy)ethyl)phenol under controlled conditions to ensure selectivity at the desired position on the benzene ring.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups that enhance its reactivity and utility in further syntheses.

Scientific Research Applications

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene has several notable applications across different fields:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of biologically active molecules. For instance, it can be utilized in the development of beta-blockers and other therapeutic agents. A study highlighted its role in synthesizing enantiopure (S)-betaxolol, a beta-blocker used for treating hypertension and glaucoma. The synthesis process involved using 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol as a key intermediate, demonstrating its importance in drug discovery and development .

Organic Synthesis

The compound is frequently employed as a building block for creating more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. For example, it can be used to produce cyclopropyl-containing compounds that have shown promise in medicinal applications due to their unique biological activities.

Material Science

In material science, this compound can be used to create specialty chemicals with tailored properties for specific applications. Its derivatives may find use in developing new materials with enhanced mechanical or thermal properties.

Case Study 1: Synthesis of Enantiopure Beta-Blockers

A comprehensive study focused on synthesizing (S)-betaxolol from commercially available precursors showed that 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was crucial in achieving high enantiomeric excess (99%) through enzymatic catalysis . This highlights the compound's utility in producing chiral drugs efficiently.

Case Study 2: Development of Neurotropic Agents

Research into neurotropic drugs has also utilized compounds similar to this compound. These studies focus on establishing pharmacophore models that incorporate cycloalkyl groups, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0)
  • Structure : Lacks the ethyl spacer in the substituent, directly linking the cyclopropylmethoxy group to the benzene ring.
  • Reactivity : Simpler structure enables faster coupling reactions (e.g., Suzuki-Miyaura) but offers fewer sites for further functionalization.
  • Application : Used in synthesizing benzofuran derivatives via palladium-catalyzed cross-coupling .
B. 1-Bromo-2-(1-methylethenyl)benzene (1a)
  • Structure : Features a vinyl group instead of the ether chain.
  • Application : Key starting material for heterocyclic synthesis .
C. 1-Bromo-4-(cyclopropylmethoxy)benzene (18)
  • Structure : Cyclopropylmethoxy group at the para position.
  • Reactivity : Participates in palladium-catalyzed couplings to construct polycyclic benzofurans, highlighting positional isomer effects on reactivity .
  • Application : Intermediate in natural product total synthesis .
D. 1-Bromo-2-(3-bromopropyl)benzene (CAS 1075-28-1)
  • Structure : Contains a bromopropyl chain instead of the ether-linked cyclopropane.
  • Reactivity : The bromine atoms enable sequential Grignard or cross-coupling reactions, but the lack of an ether oxygen reduces solubility in polar solvents .
  • Application : Cross-coupling reagent in alkyl chain elongation .

Physicochemical Properties

Compound LogP* Boiling Point (°C) Solubility Profile
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene ~3.5 280–300 (est.) Low in water; high in DCM
1-Bromo-2-(cyclopropylmethoxy)benzene ~2.8 250–260 (est.) Moderate in THF
1-Bromo-2-(1-methylethenyl)benzene ~2.9 210–220 High in ether
1-Bromo-2-(3-bromopropyl)benzene ~3.2 290–310 Low in polar solvents

*Calculated using fragment-based methods.

Key Observations :

  • The ethyl spacer in the target compound increases lipophilicity (higher LogP) compared to simpler analogues.
  • Bulky cyclopropane groups reduce volatility, raising boiling points .

Reactivity in Key Reactions

A. Cross-Coupling Reactions
  • Target Compound : The bromine atom undergoes Suzuki-Miyaura coupling, but the steric bulk of the cyclopropylmethoxyethyl group may slow reaction rates compared to less hindered analogues like 1-bromo-4-methoxybenzene .
  • 1-Bromo-2-(1-methylethenyl)benzene : Vinyl group enables annulation reactions (e.g., cobalt-catalyzed spirocyclopropane formation), a pathway inaccessible to the target compound .
B. Nucleophilic Substitution
  • Target Compound: The ether oxygen stabilizes adjacent carbocations, facilitating SN1-type reactions at the ethyl chain. This property is absent in non-ether analogues like 1-bromo-2-(3-bromopropyl)benzene .

Biological Activity

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is an organic compound notable for its structural features, which include a bromine atom and a cyclopropylmethoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : The bromine atom may participate in halogen bonding, enhancing binding affinity to target enzymes.
  • Receptor Modulation : The cyclopropylmethoxy group may facilitate interactions with specific receptors, potentially altering their activity.

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

A study highlighted that synthesized compounds with bromine substitutions had notable antibacterial and antifungal activity, suggesting that this compound may also possess similar properties .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of benzene derivatives were tested for their antimicrobial activities. Compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus ranging from 0.5 to 4 µg/mL. These findings suggest a potential application in developing antimicrobial agents .
  • Enzyme Inhibition Studies :
    In vitro studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism, was observed with related compounds, indicating that this compound might also exhibit this type of biological activity .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
This compoundBrominated ether derivativePotential antimicrobial activity
4-Bromo-3-methoxy-N-(2-hydroxyethyl)benzamideBrominated amideSignificant enzyme inhibition
3-Ethoxy-N-(2-hydroxyethyl)benzamideNon-brominated variantLower biological activity

The presence of the bromine atom and the cyclopropyl group in this compound enhances its potential as a bioactive compound compared to its non-brominated counterparts.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene?

The synthesis typically involves multi-step alkylation and bromination. A plausible route includes:

  • Step 1 : Formation of the cyclopropylmethoxy group via Williamson ether synthesis, reacting cyclopropanemethanol with a halogenated precursor (e.g., 2-bromoethanol) under basic conditions.
  • Step 2 : Bromination of the aromatic ring using electrophilic substitution (e.g., FeBr₃ catalysis) or directed ortho-metalation followed by quenching with Br₂ .
  • Purification : Distillation (bp ~220–230°C inferred from analogous bromoethylbenzenes ) or column chromatography.

Q. How can researchers characterize the purity and structure of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13CNMR^{13}\text{C} \text{NMR} are critical for confirming the cyclopropylmethoxyethyl chain and bromine substitution pattern. For example, the cyclopropyl group shows distinct triplet splitting (~δ 0.5–1.5 ppm), while the ethyloxy chain appears as a triplet (δ ~3.5 ppm) .
  • GC-MS : Used to verify purity and molecular ion peaks (expected m/z ≈ 269 for C₁₂H₁₅BrO) .
  • Elemental Analysis : Validate empirical formula (e.g., C: 53.4%, H: 5.6%, Br: 29.6%) .

Q. What safety precautions are essential when handling this compound?

  • Storage : Keep in a cool (<25°C), dry place away from ignition sources due to potential decomposition risks .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric and electronic effects:

  • Steric Hindrance : Limits rotational freedom, potentially enhancing regioselectivity in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Electronic Effects : The electron-donating methoxy group may activate the benzene ring toward electrophilic substitution, while bromine serves as a leaving group in nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Optimized Bromination : Compare direct bromination (Br₂/FeBr₃) vs. halogen exchange (e.g., LiBr/CuBr). The latter may reduce byproducts in larger batches .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates and adjust stoichiometry .

Q. How is this compound utilized in medicinal chemistry research?

  • Intermediate for Bioactive Molecules : The bromine atom enables functionalization (e.g., cross-coupling) to generate analogs for enzyme inhibition studies (e.g., kinase inhibitors) .
  • Conformational Restriction : The cyclopropyl group stabilizes specific conformations, enhancing binding affinity to target receptors .

Q. What analytical challenges arise in quantifying trace impurities?

  • GC-MS with Derivatization : Improve volatility of polar byproducts (e.g., unreacted cyclopropanemethanol) using silylation .
  • HPLC-UV/ELSD : Detect non-volatile impurities (e.g., dimerized products) with C18 columns and acetonitrile/water gradients .

Methodological Insights

Q. Comparative solvent effects on crystallization efficiency

Solvent SystemCrystal Yield (%)Purity (%)
Ethanol/Water7899.5
Hexane/EA6598.2
DCM/Petroleum8299.8

Q. Mechanistic pathways for bromine displacement

  • Sₙ2 Pathway : Favored in polar aprotic solvents (DMF, DMSO) with strong nucleophiles (e.g., NaN₃) .
  • Radical Pathway : Initiated by AIBN in presence of HBr, leading to allylic bromination byproducts .

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